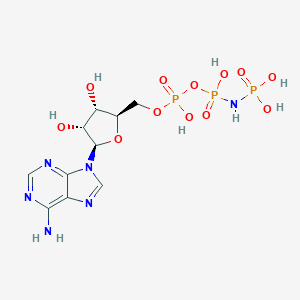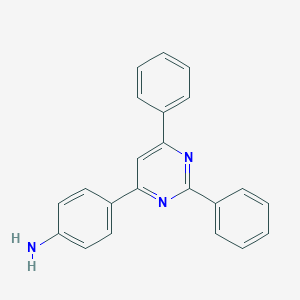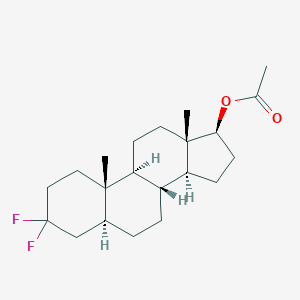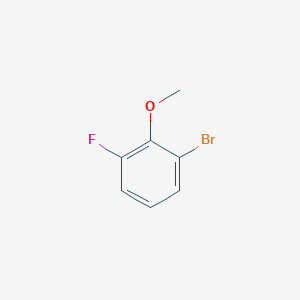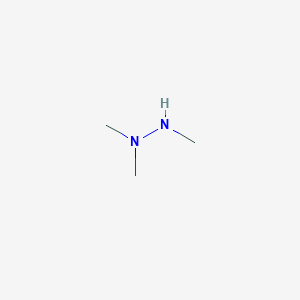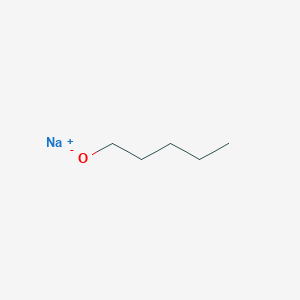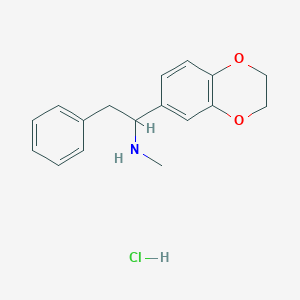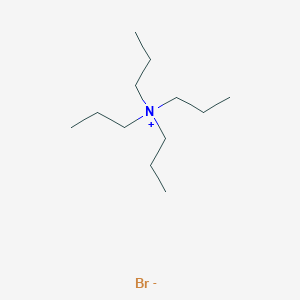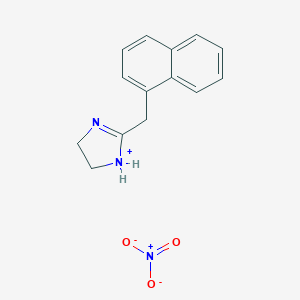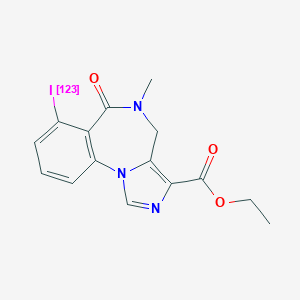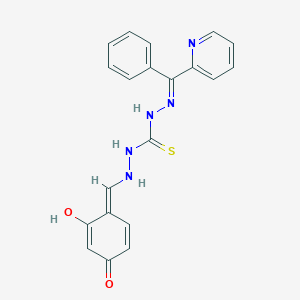
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone, commonly referred to as PPCT, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. PPCT is a Schiff base ligand that is derived from the condensation of 2-pyridinecarboxaldehyde and resorcinol in the presence of thiosemicarbazide. This compound has been found to exhibit a range of interesting properties, including anti-cancer, anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects.
作用機序
The mechanism of action of PPCT is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and survival. PPCT has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, which may contribute to its anti-cancer effects. Additionally, PPCT has been found to induce oxidative stress in cancer cells, which can lead to cell death.
生化学的および生理学的効果
PPCT has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer properties, PPCT has been found to exhibit anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects. PPCT has also been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the major advantages of PPCT is its broad range of potential applications in various fields of scientific research. This compound has been found to exhibit potent anti-cancer, anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects, which makes it a promising candidate for further research. However, one of the limitations of PPCT is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on PPCT. One area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. Another area of research could involve further investigating the mechanism of action of PPCT, with the goal of identifying specific cellular pathways that are targeted by this compound. Additionally, further research could be conducted to explore the potential applications of PPCT in other areas of scientific research, such as anti-inflammatory or anti-oxidant therapy.
合成法
The synthesis of PPCT involves the condensation of 2-pyridinecarboxaldehyde and resorcinol in the presence of thiosemicarbazide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography. The yield of PPCT can vary depending on the reaction conditions, but typically ranges from 50-80%.
科学的研究の応用
PPCT has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of cancer treatment. PPCT has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected.
特性
CAS番号 |
127716-72-7 |
|---|---|
製品名 |
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone |
分子式 |
C20H17N5O2S |
分子量 |
391.4 g/mol |
IUPAC名 |
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C20H17N5O2S/c26-16-10-9-15(18(27)12-16)13-22-24-20(28)25-23-19(14-6-2-1-3-7-14)17-8-4-5-11-21-17/h1-13,26-27H,(H2,24,25,28)/b22-13+,23-19+ |
InChIキー |
GCAWXZQCCKPHDQ-GCEDBABMSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)NN/C=C/2\C=CC(=O)C=C2O)/C3=CC=CC=N3 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NNC=C2C=CC(=O)C=C2O)C3=CC=CC=N3 |
同義語 |
1-(phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




